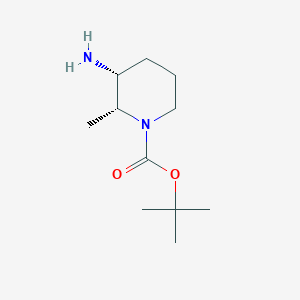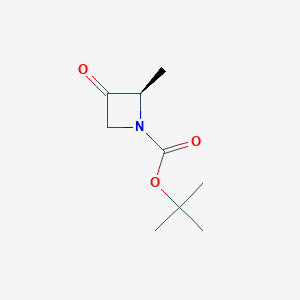
1,3-Propanediol, 2-(3-buten-1-yl)-
Vue d'ensemble
Description
1,3-Propanediol, 2-(3-buten-1-yl)- is an organic compound with the molecular formula C7H14O2. It is a derivative of 1,3-propanediol, where one of the hydrogen atoms is replaced by a 3-buten-1-yl group. This compound is a colorless liquid that is miscible with water and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-(3-buten-1-yl)- can be synthesized through several methods. One common method involves the hydroformylation of ethylene oxide to form 3-hydroxypropionaldehyde, which is subsequently hydrogenated to give 1,3-propanediol. The 3-buten-1-yl group can be introduced through a substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of 1,3-propanediol, 2-(3-buten-1-yl)- often involves biotechnological routes. For example, it can be produced by the fermentation of glycerol using genetically modified strains of microorganisms such as Klebsiella or Clostridium . These methods are environmentally friendly and offer high yields.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-(3-buten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The 3-buten-1-yl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,3-Propanediol, 2-(3-buten-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various polymers and copolymers.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of adhesives, coatings, and biodegradable plastics
Mécanisme D'action
The mechanism of action of 1,3-propanediol, 2-(3-buten-1-yl)- involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for certain enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol: A simple diol with the formula C3H8O2, used in the production of polymers and as a solvent.
2,3-Butanediol: A diol with the formula C4H10O2, used in the production of antifreezes, lubricants, and fuel additives
Uniqueness
1,3-Propanediol, 2-(3-buten-1-yl)- is unique due to the presence of the 3-buten-1-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized polymers and other industrial products .
Propriétés
IUPAC Name |
2-but-3-enylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-7(5-8)6-9/h2,7-9H,1,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHNIFBEMXMKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547104 | |
| Record name | 2-(But-3-en-1-yl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-26-9 | |
| Record name | 2-(But-3-en-1-yl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimido[4,5-d]pyrimidine-2,4-diamine](/img/structure/B3048292.png)



![2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol](/img/structure/B3048300.png)





![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3048307.png)


![tert-Butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3048313.png)
